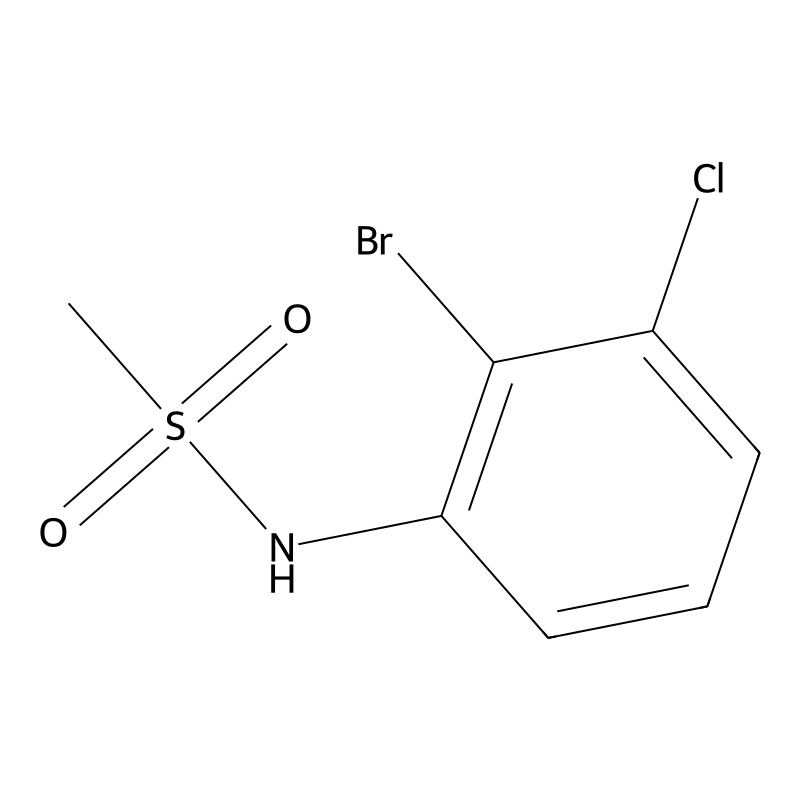

N-(2-bromo-3-chlorophenyl)methanesulfonamide

Catalog No.

S7866055

CAS No.

M.F

C7H7BrClNO2S

M. Wt

284.56 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

N-(2-bromo-3-chlorophenyl)methanesulfonamide

IUPAC Name

N-(2-bromo-3-chlorophenyl)methanesulfonamide

Molecular Formula

C7H7BrClNO2S

Molecular Weight

284.56 g/mol

InChI

InChI=1S/C7H7BrClNO2S/c1-13(11,12)10-6-4-2-3-5(9)7(6)8/h2-4,10H,1H3

InChI Key

TWIUYMMFARQMGF-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Br

Canonical SMILES

CS(=O)(=O)NC1=C(C(=CC=C1)Cl)Br

N-(2-bromo-3-chlorophenyl)methanesulfonamide, also referred to as BCM7, is a compound that has gained increasing scientific interest due to its potential biological and toxicological effects. BCM7 is a peptide that was initially isolated from cow's milk and is the result of the digestion of A1 beta-casein, a protein present in milk. The presence of BCM7 in milk is a matter of ongoing scientific debate, with proponents claiming a potential causal relationship between BCM7 consumption and various health issues, particularly in individuals with specific genetic backgrounds.

BCM7 is a relatively small peptide with a molecular weight of 336.64 g/mol. The structure of BCM7 presents a sulfonamide group (-SO2NH2) and a chloro-bromo-substituted phenyl ring. BCM7 is a white crystalline powder and is soluble in water, but sparingly soluble in most organic solvents.

BCM7 can be synthesized through the chemical fragmentation of A1 beta-casein protein, the main protein present in cow's milk, or through the controlled enzymatic degradation of the protein. The resulting peptide is purified through chromatographic techniques and characterized through analytical methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. Impurities, if present, can be removed through additional chromatographic separations.

BCM7 can be quantified in a variety of biological matrices, including blood, urine, and milk, through analytical methods such as HPLC and mass spectrometry. These methods allow for the separation and detection of BCM7 in complex mixtures, as well as the determination of the peptide's concentration.

BCM7 has been suggested to have biological activity and has been implicated in a wide range of health effects. BCM7 has been suggested to act as an opioid-like compound, binding to specific receptors in the brain and potentially leading to neurological and psychological effects. Studies have also suggested a potential role for BCM7 in inflammation, autoimmune diseases, and cancer.

Several studies have investigated the potential toxicity and safety hazards associated with BCM7 consumption. Research has suggested that BCM7 is relatively safe at low concentrations, but can be toxic at higher concentrations. The potential toxic effects of BCM7 may be particularly relevant to individuals with specific genetic backgrounds, as some studies have suggested that the peptide may be poorly metabolized in certain populations.

BCM7 has been studied in a variety of scientific experiments, with potential implications in fields such as nutrition, immunology, and pharmacology. Studies have investigated the potential effects of BCM7 consumption on health outcomes, as well as potential applications as a therapeutic agent in the treatment of various diseases.

Research on BCM7 is ongoing, with new studies continuing to elucidate the potential health effects of BCM7 consumption. Some studies have suggested a potential link between BCM7 intake and a range of health issues, including cardiovascular disease, autism, and schizophrenia. However, the evidence supporting these claims remains controversial.

BCM7 has potential implications in various fields of research and industry, including food production and health policy. Manufacturers of dairy products have developed a specific breed of cows that do not produce A1 beta-casein, which is the primary precursor of BCM7. This type of milk, known as A2 milk, has been marketed as a healthier alternative to conventional milk.

Research on BCM7 is ongoing, and additional studies are needed to fully understand the biological effects of this compound. Future directions of research may include investigations into the metabolism of BCM7 in different populations, as well as the potential mechanisms underlying the biological effects of the compound. Additionally, studies may investigate the potential applications of BCM7 in fields beyond health, such as materials science and catalysis.

1. Development of analytical methods for the quantification of BCM7 in a wider range of biological matrices.

2. Further investigation of the potential toxicological effects of BCM7, particularly in populations with specific genetic backgrounds.

3. Elucidation of the mechanisms underlying the potential health effects of BCM7 consumption, particularly its potential link with autism and schizophrenia.

4. Development and testing of new therapeutic agents based on the structure of BCM7.

5. Investigation of the potential applications of BCM7 in materials science and catalysis.

2. Further investigation of the potential toxicological effects of BCM7, particularly in populations with specific genetic backgrounds.

3. Elucidation of the mechanisms underlying the potential health effects of BCM7 consumption, particularly its potential link with autism and schizophrenia.

4. Development and testing of new therapeutic agents based on the structure of BCM7.

5. Investigation of the potential applications of BCM7 in materials science and catalysis.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

282.90694 g/mol

Monoisotopic Mass

282.90694 g/mol

Heavy Atom Count

13

Dates

Last modified: 01-05-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds